Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid
Description
Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The presence of the trifluoromethyl-phenyl group suggests that this compound could have unique electronic and steric properties, potentially making it useful in the development of pharmaceuticals or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of Boc-protected amino acids can involve various strategies, including the use of tert-butyl fluorocarbonate (Boc-F) for the introduction of the Boc group under mild conditions . Additionally, the synthesis of related compounds has been reported using Suzuki coupling followed by asymmetric hydrogenation, which could be adapted for the synthesis of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid . Another relevant method includes the transformation of L-methionine into a related Boc-amino acid derivative through a multi-step process involving protection, reduction, and oxidation steps .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids can be characterized using various spectroscopic techniques, such as IR, NMR, and MS, as well as X-ray diffraction for solid-state analysis . These methods can confirm the structure and purity of the synthesized compounds. The presence of the trifluoromethyl group in the phenyl ring could influence the electronic distribution and conformation of the molecule, which can be studied using Density Functional Theory (DFT) .
Chemical Reactions Analysis
Boc-protected amino acids can participate in dehydrative condensation reactions to form amide bonds, a key step in peptide synthesis . The ortho-substituent on the phenyl ring, such as the trifluoromethyl group, can play a significant role in the reactivity and selectivity of these reactions. The Boc group itself can be removed under acidic conditions, typically using strong acids like hydrogen fluoride (HF), although this requires special equipment due to the hazardous nature of HF .
Physical and Chemical Properties Analysis
The physical properties of Boc-protected amino acids, such as solubility, can be determined using gravimetric methods and correlated with various thermodynamic models . The solubility in different solvents and at varying temperatures is an important parameter for the practical use of these compounds in synthesis. The chemical properties, such as reactivity and stability, are influenced by the protecting groups and the electronic effects of substituents like the trifluoromethyl group.
Scientific Research Applications
1. Boron-Carriers for Neutron Capture Therapy
- Application Summary: Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
2. Suzuki–Miyaura Coupling
- Application Summary: Boron reagents are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
3. Protective Groups in Carbohydrate Chemistry
- Application Summary: Boronic esters have been used as protective groups in carbohydrate chemistry . They have been used to facilitate the synthesis of mannofuranosides, β-mannopyranosides, functionalized hexitols, and sialic acid derivatives .
4. Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary: Boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
5. Boron Reagents in Suzuki–Miyaura Coupling
- Application Summary: Boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
6. Boronic Esters as Protective Groups in Carbohydrate Chemistry
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKHDUXBBWVHB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129150 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid | |
CAS RN |
270065-80-0 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270065-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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